molecular formula C17H18N4O2 B11165456 N,N-bis(2-cyanoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N,N-bis(2-cyanoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11165456
M. Wt: 310.35 g/mol
InChI Key: NQACLOXHRALCGE-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of cyanoethyl groups, a phenyl ring, and a pyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-cyanoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 1-phenylpyrrolidine-3-carboxylic acid with cyanoethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the cyanoethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-cyanoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-bis(2-cyanoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-bis(2-cyanoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-cyanoethyl)formamide: This compound shares the cyanoethyl groups but lacks the pyrrolidine core and phenyl ring.

    N,N-diisopropylphosphoramidite: Contains cyanoethyl groups but differs in its phosphoramidite structure.

Uniqueness

N,N-bis(2-cyanoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of cyanoethyl groups, a phenyl ring, and a pyrrolidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N,N-bis(2-cyanoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H18N4O2/c18-8-4-10-20(11-5-9-19)17(23)14-12-16(22)21(13-14)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,10-13H2

InChI Key

NQACLOXHRALCGE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N(CCC#N)CCC#N

Origin of Product

United States

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